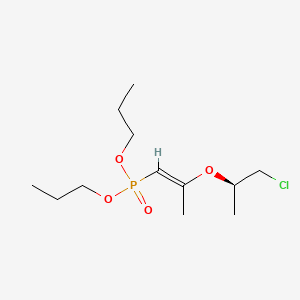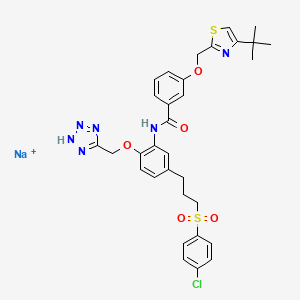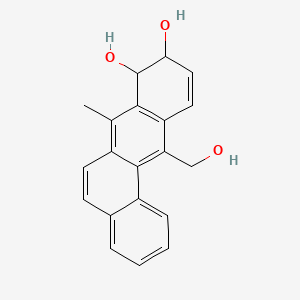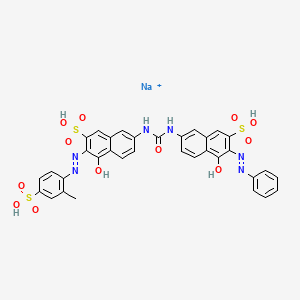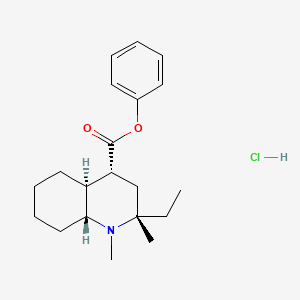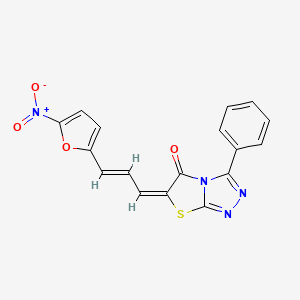
6-(3-(5-Nitro-2-furanyl)-2-propenylidene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 5638179, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a negative optical rotation. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol .
Industrial Production Methods: Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves the large-scale hydrogenation of pinene oxide using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its applications in various industries .
Types of Reactions:
Oxidation: (1R,2R,3S,5R)-(-)-2,3-pinanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups like halides or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,2R,3S,5R)-(-)-2,3-pinanediol is used as a chiral building block in the synthesis of various complex organic molecules. Its stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereoselectivity of enzymes.
Medicine: The compound is explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity. It is also investigated for its role in drug delivery systems due to its biocompatibility.
Industry: In the industrial sector, (1R,2R,3S,5R)-(-)-2,3-pinanediol is used in the production of fragrances and flavors. Its unique stereochemistry contributes to the desired olfactory properties of various products .
Wirkmechanismus
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets, primarily enzymes. The compound’s chiral centers allow it to fit into enzyme active sites in a stereospecific manner, influencing the enzyme’s activity. This interaction can either inhibit or enhance the enzyme’s function, depending on the nature of the enzyme and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- (1R,2R,3S,5R)-2,3-Pinanediol
- (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Uniqueness: (1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its negative optical rotation and the presence of four chiral centers make it particularly valuable in asymmetric synthesis and chiral resolution processes. Compared to other similar compounds, it offers higher selectivity and efficiency in various chemical reactions .
Eigenschaften
CAS-Nummer |
95356-86-8 |
|---|---|
Molekularformel |
C17H10N4O4S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(6E)-6-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C17H10N4O4S/c22-16-13(8-4-7-12-9-10-14(25-12)21(23)24)26-17-19-18-15(20(16)17)11-5-2-1-3-6-11/h1-10H/b7-4+,13-8+ |
InChI-Schlüssel |
QRQZQRHUMUDHNN-ZAUJTXRMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C\C=C\C4=CC=C(O4)[N+](=O)[O-])/S3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC=CC4=CC=C(O4)[N+](=O)[O-])S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


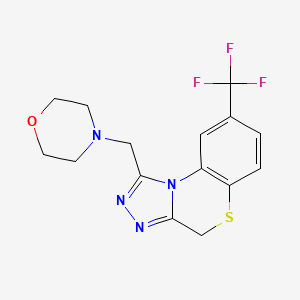
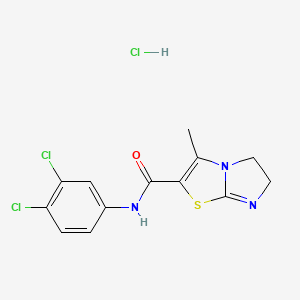
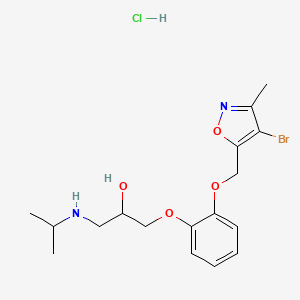
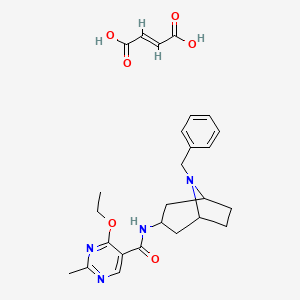
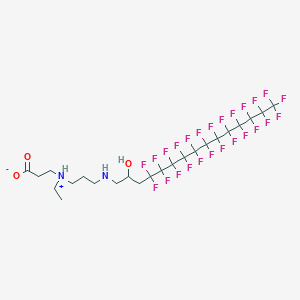
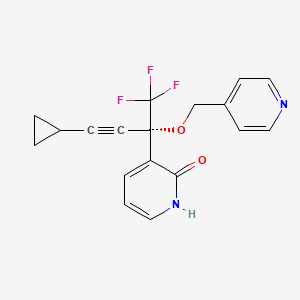
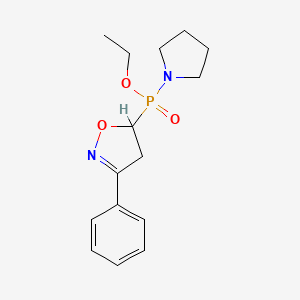
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)

